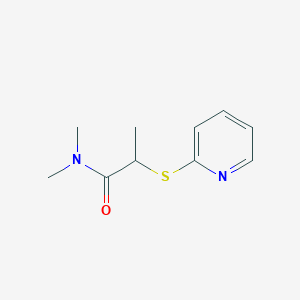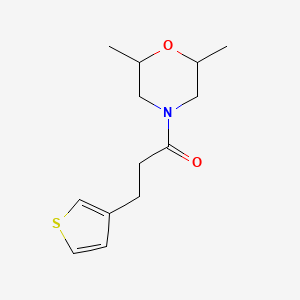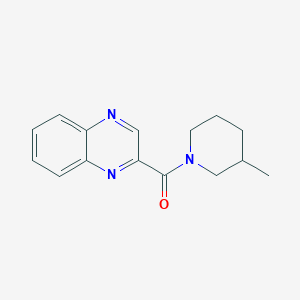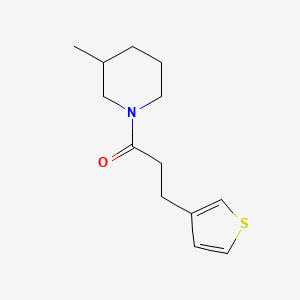
1-(3,5-Dimethylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one, commonly known as Dibutylone, is a synthetic cathinone that belongs to the family of phenethylamines. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. The chemical structure of Dibutylone is similar to other cathinones such as methylone and ethylone.
Mecanismo De Acción
Dibutylone acts on the central nervous system by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in a euphoric and stimulant effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Dibutylone include increased heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids from adipose tissue, leading to increased energy levels. Dibutylone has been shown to induce hyperthermia and seizures in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Dibutylone in lab experiments include its availability and low cost. It is also easy to synthesize and purify. However, the limitations include its potential for abuse and the lack of research on its long-term effects.
Direcciones Futuras
There are several future directions for research on Dibutylone. One area of interest is its potential as a treatment for depression and anxiety. Another area of research is its effects on the cardiovascular system and the risk of cardiac events. Additionally, more studies are needed to determine the long-term effects of Dibutylone on the brain and body.
Conclusion:
In conclusion, Dibutylone is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It acts on the central nervous system by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. Dibutylone has been studied for its potential as a treatment for depression and anxiety. However, more research is needed to determine its long-term effects on the brain and body.
Métodos De Síntesis
The synthesis of Dibutylone involves the reaction of 2-amino-1-(3,5-dimethylphenyl)propan-1-one with thiophene-3-carboxylic acid in the presence of a reducing agent. The reaction is carried out in a solvent such as acetic acid or ethanol. The final product is purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Dibutylone has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, similar to other cathinones. It has also been studied for its potential as a treatment for depression and anxiety.
Propiedades
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-11-7-12(2)9-15(8-11)14(16)4-3-13-5-6-17-10-13/h5-6,10-12H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJKPDRAQYEISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CCC2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)




